Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

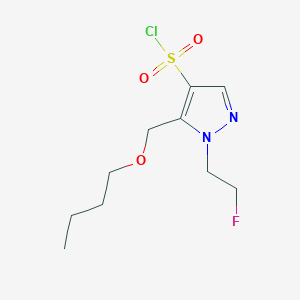

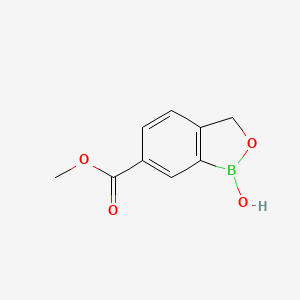

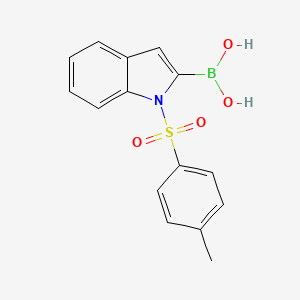

“Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate” is a chemical compound with the CAS Number: 1800305-79-6 . It has a molecular weight of 191.98 . The IUPAC name for this compound is methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BO4/c1-13-9(11)6-2-3-7-5-14-10(12)8(7)4-6/h2-4,12H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a melting point of 167-169 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

The compound Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate and its derivatives have been a subject of interest in chemical synthesis and structural analysis. For instance, a novel pyrrolo-benzoxaborole scaffold was synthesized and further derivatized through Friedel–Crafts reaction, catalyzed by anhydrous stannic chloride, to yield various acylated products (Wu, Meng, & Zhou, 2011). Additionally, a combined experimental-computational study investigated benzoxaborole derivatives using spectroscopic and computational approaches, providing insights into their physicochemical properties (Jezierska, Panek, Żukowska, & Sporzyński, 2010).

Structural Characterization and Crystallography

Furthering the understanding of benzoxaboroles, crystallographic studies and structural characterization have been prominent. A combined experimental-computational study addressed the structure and spectroscopic signatures of crystalline benzoxaborole phases, emphasizing the intermolecular interactions crucial for their formation (Sene et al., 2014). The significance of hydrogen bonding and molecular interactions in shaping the structural framework of benzoxaborole derivatives was also underscored through various crystallographic studies, highlighting the intricate molecular assembly in different dimensions (Guerrero et al., 2014).

Role in Drug Discovery and Isotopic Labeling

Though information related to drug use, dosage, and side effects are excluded as per the requirements, it's notable that the research on methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate also delves into isotopic labeling to support preclinical development studies. This involves designing and synthesizing isotopically labeled compounds to facilitate the investigation of potential therapeutic agents (Zhang et al., 2011).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that benzoxaboroles, a class of compounds to which this compound belongs, interact with their targets by forming a covalent bond with a target enzyme, which can lead to the inhibition of the enzyme’s activity .

Biochemical Pathways

Benzoxaboroles are known to be useful substrates in the suzuki coupling reaction, a type of palladium-catalyzed cross-coupling reaction, to prepare allylic and benzylic alcohols .

Eigenschaften

IUPAC Name |

methyl 1-hydroxy-3H-2,1-benzoxaborole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c1-13-9(11)6-2-3-7-5-14-10(12)8(7)4-6/h2-4,12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFLKHVMUGQHGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide](/img/structure/B2633603.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide](/img/structure/B2633606.png)

![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)

![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2633615.png)

![Propan-2-yl-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate,trans-](/img/structure/B2633616.png)